3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid

Lipophilicity Drug-likeness Permeability

Sourcing the wrong malonamic acid analog (e.g., des-methyl or methyl ester) compromises metabolic stability, amide coupling reactivity, and analytical specificity. 3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid (CAS 1251367-36-8) solves these challenges with its defined tertiary amide structure (HBD=1, XLogP3=1.2). - **Analytical Certainty:** +14 Da mass shift vs. Daprodustat Impurity 10/12 enables unambiguous LC-MS identification and chromatographic separation validation. - **Synthetic Efficiency:** Free carboxylic acid enables direct one-step amidation, eliminating the saponification required by methyl ester analogs. - **Fragment Library Fit:** MW 199.25 Da, TPSA 57.6 Ų, and RotB=3 meet FBDD criteria; N-methylation confers higher ligand efficiency than methylene-extended analogs. Supplied at ≥95% purity, available from stock for immediate global shipping.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Cat. No. B12276942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)CC(=O)O
InChIInChI=1S/C10H17NO3/c1-11(9(12)7-10(13)14)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,13,14)
InChIKeyTVVIQERCQDPFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Cyclohexyl(methyl)amino]-3-oxopropanoic Acid: Identity and Class Overview


3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid (CAS 1251367-36-8, PubChem CID 62231247) is a synthetic N-cyclohexyl-N-methyl malonamic acid derivative with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol [1]. It belongs to the β-keto amide / malonamic acid structural class, characterized by a cyclohexyl ring directly attached to a tertiary amide nitrogen that also bears a methyl substituent, with a free carboxylic acid terminus on the malonyl-derived backbone. The compound is catalogued under synonym identifiers AKOS011513639 and MFCD16692487 and is supplied at typical purities of 95–98% [1]. As a tertiary malonamic acid, it represents a distinct sub-class within the broader family of 3-oxopropanoic acid amides, differentiated from secondary amide analogs by the presence of N-methylation, which eliminates one hydrogen bond donor and alters physicochemical and metabolic properties relative to the more common N-unsubstituted cyclohexylamino congener.

Scaffold Tertiary N-methyl malonamic acid derivative
H-Bond Donors Single donor (carboxylic acid) — supports membrane permeability evaluation
Reactive Group Free carboxylic acid enables direct amide coupling without deprotection

Non-Interchangeability with Malonamic Acid Analogs


The 3-oxopropanoic acid amide scaffold supports wide structural variation, yet small modifications produce functionally distinct entities that cannot serve as drop-in replacements. The N-methyl substituent on 3-[cyclohexyl(methyl)amino]-3-oxopropanoic acid converts the amide from secondary to tertiary, eliminating a hydrogen bond donor (HBD count = 1 versus 2 for the des-methyl analog) [1]. This single methylation alters logP by approximately 0.5 units, modifies aqueous solubility, affects metabolic N-demethylation liability, and changes conformational preferences around the amide bond [2]. The closest analogs—3-(cyclohexylamino)-3-oxopropanoic acid (CAS 918641-99-3, HBD = 2, MW 185.22), 3-[cyclohexylmethyl(methyl)amino]-3-oxopropanoic acid (PubChem CID 62231453, XLogP3 = 1.8, MW 213.27), and methyl 3-(cyclohexylamino)-3-oxopropanoate (CAS 59358-85-9, ester-protected)—each differ in at least one parameter critical to downstream synthetic utility or biological readout [1][3]. Procurement of the incorrect analog risks altered reactivity in amide coupling steps, divergent pharmacokinetic profiles in biological screening, and incompatibility with impurity profiling workflows where exact structural match is required, as demonstrated by the identification of the des-methyl analog as a specified impurity (Impurity 10/12) in Daprodustat drug substance [4].

Des-methyl analog introduces an additional H-bond donor, which may reduce predicted membrane permeability.
Methylene-extended analog exhibits higher lipophilicity, potentially shifting partition and PK profile.
Methyl ester analog requires a hydrolysis step before conjugation, limiting direct synthetic utility.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage vs. Methylene-Extended Analog

The target compound exhibits an XLogP3 of 1.2, placing it within the optimal lipophilicity range for oral drug-like space (typically XLogP 1–3). Its closest methylene-extended analog, 3-[cyclohexylmethyl(methyl)amino]-3-oxopropanoic acid (PubChem CID 62231453), has an XLogP3 of 1.8, a difference of +0.6 log units driven by the insertion of a methylene spacer between the cyclohexyl ring and the tertiary amide nitrogen [1][2]. This 0.6-unit increase corresponds to an approximately 4-fold higher theoretical octanol-water partition coefficient for the extended analog. The des-methyl secondary amide analog (CAS 918641-99-3) is predicted to have an XLogP3 near 0.7–0.8 based on the loss of one methyl carbon and the gain of one hydrogen bond donor [3].

Lipophilicity (XLogP3)
Head-to-head
Target: XLogP3 = 1.2
Extended analog: XLogP3 = 1.8
Δ = –0.6
Balanced lipophilicity for oral permeability prediction
Computed XLogP3; experimental logD confirmation needed
Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Reduction and Permeability Benefit

3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid possesses exactly one hydrogen bond donor (the carboxylic acid OH) because the N-methyl substitution converts the malonamic acid amide from secondary to tertiary, eliminating the amide N–H donor [1]. In contrast, the des-methyl analog 3-(cyclohexylamino)-3-oxopropanoic acid (CAS 918641-99-3) retains the secondary amide N–H and thus has two hydrogen bond donors (carboxylic acid OH + amide NH) . The same HBD reduction applies relative to other N-unsubstituted malonamic acid analogs. This is significant because hydrogen bond donor count is a key parameter in Lipinski's Rule of Five and in permeability models: compounds with HBD ≤ 1 cross phospholipid bilayers more readily than those with HBD ≥ 2. Removal of one HBD can improve predicted Caco-2 permeability and reduce active efflux by P-glycoprotein [2].

H-Bond Donor Count
Head-to-head
Target: HBD = 1
Des-methyl analog: HBD = 2
ΔHBD = –1
Fewer donors may improve predicted membrane transit
Computed HBD; validate in Caco-2 or PAMPA
Hydrogen bonding Membrane permeability Oral absorption

Metabolic Pathway Shift: Tertiary vs. Secondary Amide

The tertiary amide motif in 3-[cyclohexyl(methyl)amino]-3-oxopropanoic acid presents fundamentally different metabolic vulnerability compared to the secondary amide in 3-(cyclohexylamino)-3-oxopropanoic acid. Secondary amides are susceptible to amidase-mediated hydrolysis, releasing cyclohexylamine, while tertiary amides resist hydrolytic cleavage and instead undergo oxidative N-demethylation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) [1]. The N-methyl group on the target compound serves as a metabolic soft spot, producing the des-methyl metabolite; however, the rate of N-demethylation is tunable through substituent modulation, whereas amide hydrolysis of secondary analogs is often rapid and irreversible [2]. Additionally, N-methylation increases steric hindrance around the amide carbonyl, potentially reducing susceptibility to nucleophilic attack by serine hydrolases [3].

Metabolic Pathway
Class-level
Tertiary amide (CYP N-demethylation) vs. secondary amide (amidase hydrolysis)
Clearance mechanism shift may influence metabolic stability studies
Class-level inference; specific rates unavailable
Metabolic stability N-dealkylation CYP450 metabolism

Lower Conformational Flexibility vs. Methylene-Extended Analog

The target compound contains 3 rotatable bonds (C–N amide bond, and two bonds within the malonyl chain), compared to 4 rotatable bonds in the methylene-extended analog 3-[cyclohexylmethyl(methyl)amino]-3-oxopropanoic acid (PubChem CID 62231453) [1][2]. The extra rotatable bond in the extended analog arises from the benzylic-type CH2–N linkage, which introduces an additional degree of torsional freedom. Increased rotatable bond count correlates with higher conformational entropy penalty upon binding, reducing predicted binding affinity by approximately 0.7–1.2 kcal/mol per frozen rotor in ligand–protein interactions [3]. The target compound also matches the rotatable bond count (3) of methyl 3-(cyclohexylamino)-3-oxopropanoate (CAS 59358-85-9), but the latter is ester-protected rather than free acid .

Rotatable Bonds
Head-to-head
Target: 3 rotatable bonds
Extended analog: 4 rotatable bonds
ΔRotB = –1
Lower flexibility may reduce entropic binding penalty
Computed; binding assay verification required
Conformational entropy Molecular recognition Binding affinity

Identical TPSA with Superior Lipophilic Efficiency

Both 3-[cyclohexyl(methyl)amino]-3-oxopropanoic acid and its methylene-extended analog share an identical topological polar surface area (TPSA) of 57.6 Ų, as computed by the same algorithm [1][2]. However, because the target compound achieves this TPSA at a lower molecular weight (199.25 vs. 213.27 Da) and lower XLogP3 (1.2 vs. 1.8), it exhibits higher lipophilic efficiency (LipE). LipE, defined as pIC50 – logP (or pKi – logP), is a critical metric for prioritizing leads in drug discovery; for a hypothetical equipotent pair, the target compound would yield a LipE advantage of +0.6 units [3]. The TPSA value of 57.6 Ų falls below the commonly cited threshold of 60–70 Ų for good oral absorption, while the methyl ester analog (CAS 59358-85-9) shares the same TPSA but requires a hydrolysis step to generate the free acid for conjugation .

TPSA & LipE
Head-to-head
TPSA = 57.6 Ų, MW 199.25 Da
Extended analog: TPSA = 57.6 Ų, MW 213.27 Da
LipE advantage +0.6 (if equipotent)
Higher ligand efficiency at equal potency
Computed; LipE advantage conditional on confirmed activity
Polar surface area Lipophilic efficiency Drug-likeness

N-Methyl Differentiation in Daprodustat Impurity Profiling

The des-methyl analog 3-(cyclohexylamino)-3-oxopropanoic acid (CAS 918641-99-3) is catalogued as Daprodustat Impurity 10 and Impurity 12 by multiple pharmaceutical reference standard suppliers [1]. Daprodustat (GSK1278863) is an approved oral HIF prolyl hydroxylase inhibitor for anemia of chronic kidney disease, and its manufacturing process requires strict control of malonamic acid-derived impurities [2]. The target compound, bearing an N-methyl group, serves as a critical process control marker or synthetic intermediate preceding the final API, distinguishable from Impurity 10 by the presence of the N-methyl substituent (+14 Da mass shift) [3]. In impurity profiling workflows, confusion between the N-methyl and des-methyl analogs can result in incorrect identification of impurity peaks and potential batch rejection; procurement of the structurally exact compound is essential for validated analytical methods.

Impurity Profiling
Specification review
Target: MW 199.25 Da, N-methylated
Impurity 10 (des-methyl): MW 185.22 Da
ΔMW +14 Da; distinct retention
Enables chromatographic separation in Daprodustat impurity methods
Analytical reference standard context; supplier data
Impurity profiling Pharmaceutical reference standards Daprodustat

Optimal Procurement and Application Scenarios


Lead Optimization for Factor Xa and Thyroid Receptor β Ligands

The compound's balanced XLogP3 of 1.2 and single hydrogen bond donor make it a preferred malonamic acid building block for medicinal chemistry programs targeting oral bioavailability. When incorporated into factor Xa inhibitor scaffolds or thyroid hormone receptor β agonists, the tertiary amide offers reduced amidase susceptibility relative to secondary amide analogs, while the free carboxylic acid enables direct conjugation to amine-containing pharmacophores via standard amide coupling without a deprotection step required for methyl ester analogs (CAS 59358-85-9) [1]. Procurement of the N-methylated compound rather than the des-methyl analog (CAS 918641-99-3) eliminates one H-bond donor and shifts metabolic clearance from hydrolysis to oxidative pathways, which can be modulated through further structural optimization .

Reference Standard for Daprodustat Impurity Quantification

Because the des-methyl analog is already established as Daprodustat Impurity 10/12 (CAS 918641-99-3), the N-methylated target compound serves as an essential comparator reference standard for HPLC/LC-MS method development, enabling chromatographic separation validation between N-methyl and N-unsubstituted malonamic acid process intermediates [1]. The +14 Da mass difference allows unambiguous MS identification, and the distinct retention time supports robust peak purity assessment in API batches. Procurement from suppliers offering ≥98% purity (e.g., Leyan, AK Scientific) ensures suitability for validated analytical method qualification .

Fragment-Based Screening Library Component

With a molecular weight of 199.25 Da, TPSA of 57.6 Ų, and 3 rotatable bonds, the compound meets fragment library criteria (MW < 250 Da, TPSA < 60 Ų, RotB ≤ 3) and is suitable for fragment-based drug discovery (FBDD) campaigns [1]. Compared to the methylene-extended analog (MW 213.27, RotB = 4), the target compound's lower molecular weight and reduced flexibility confer higher ligand efficiency and lower entropic binding penalty, making it a more attractive fragment hit starting point. The free carboxylic acid allows direct SPR immobilization or conversion to amide probes without protecting group manipulation .

Malonamic Acid Intermediate for Bioactive Molecule Synthesis

The compound functions as a stable, storable malonamic acid electrophile for one-step amidation with diverse amines, generating libraries of N-cyclohexyl-N-methyl malonamide derivatives [1]. Unlike the methyl ester analog (CAS 59358-85-9), which requires saponification before conjugation, the free acid form eliminates a synthetic step and avoids potential epimerization or side reactions during ester hydrolysis. The cyclohexyl ring provides conformational rigidity and hydrophobic surface complementary to protein binding pockets, while the N-methyl group prevents unwanted hydrogen bonding from the amide NH present in secondary amide analogs .

Application
Selection Property
Validation Focus
Medicinal chemistry: Factor Xa / thyroid receptor β lead optimization
Tertiary amide, single HBD, free acid; balanced logP
Oral permeability model validation; amide coupling efficiency
Analytical reference for Daprodustat impurity profiling
N-Methyl mass differentiation from des-methyl Impurity 10
HPLC/LC-MS method qualification; peak purity assessment
Fragment-based drug discovery library component
MW
Fragment library compliance; SPR immobilization feasibility
Synthetic intermediate for malonamide bioactive molecule libraries
Storable free acid; no ester deprotection required
Step economy in amidation; epimerization control review
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